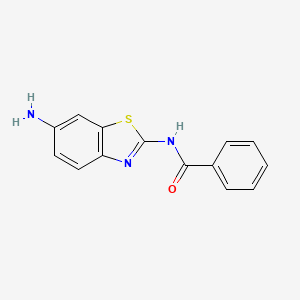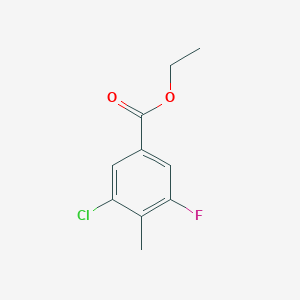
3,3'-Dichlorobenzidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dichlorobenzidine hydrochloride: is an organic compound with the chemical formula C12H10Cl2N2·HCl . It is a chlorinated aromatic amine derived from benzidine and exists as gray to purple needle-like crystals at room temperature . This compound is slightly soluble in water and dilute hydrochloric acid but readily soluble in benzene, diethyl ether, ethanol, and glacial acetic acid . It is primarily used in the production of pigments and dyes, particularly diarylide yellow pigments used in printing inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine hydrochloride is prepared in two main steps from 2-nitrochlorobenzene . The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid to yield 3,3’-dichlorobenzidine . The final product, 3,3’-dichlorobenzidine hydrochloride, is obtained by treating 3,3’-dichlorobenzidine with hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of 3,3’-dichlorobenzidine hydrochloride involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals and organic solvents . The resulting 2,2’-dichlorohydrazobenzene undergoes a translocation and rearrangement reaction in hydrochloric acid to produce 3,3’-dichlorobenzidine hydrochloride with a yield of over 90% . This method is favored for its high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dichlorobenzidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products Formed:
Tetrachloro derivatives: from oxidation.
2,2’-Dichlorodiphenylhydrazine: from reduction.
Diarylide yellow pigments: from diazotization and coupling reactions.
Applications De Recherche Scientifique
Chemistry: 3,3’-Dichlorobenzidine hydrochloride is extensively used in the synthesis of pigments and dyes, particularly diarylide yellow pigments used in printing inks . It is also used as an intermediate in the production of other chemical compounds .
Biology and Medicine: Due to its carcinogenic properties, 3,3’-dichlorobenzidine hydrochloride is used in toxicological studies to understand the mechanisms of carcinogenesis and to develop safety guidelines for handling and exposure .
Industry: In addition to its use in pigments and dyes, 3,3’-dichlorobenzidine hydrochloride is employed as a curing agent for isocyanate-containing polymers and solid urethane plastics .
Mécanisme D'action
The carcinogenic effects of 3,3’-dichlorobenzidine hydrochloride are believed to be due to its structural similarity to benzidine, a known carcinogen . It is thought to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer . The primary molecular targets are believed to be the urinary bladder and liver .
Comparaison Avec Des Composés Similaires
Benzidine: A known carcinogen with similar structural properties.
2,2’-Dichlorodiphenylhydrazine: An intermediate in the synthesis of 3,3’-dichlorobenzidine hydrochloride.
Tetrachlorobenzidine: A derivative formed through the oxidation of 3,3’-dichlorobenzidine hydrochloride.
Uniqueness: 3,3’-Dichlorobenzidine hydrochloride is unique due to its specific use in the production of diarylide yellow pigments and its high yield and purity in industrial production methods . Its carcinogenic properties also make it a valuable compound for toxicological research .
Propriétés
Numéro CAS |
56532-21-9 |
|---|---|
Formule moléculaire |
C12H11Cl3N2 |
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |
Clé InChI |
HXFNXEIKMAEASE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)






![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)

![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)


